molecular formula C15H24O2 B1605341 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate CAS No. 22030-19-9

3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate

Cat. No.: B1605341
CAS No.: 22030-19-9
M. Wt: 236.35 g/mol
InChI Key: WODKSVNXBYBTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h8-9,12H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODKSVNXBYBTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865029
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Natural raspberry aroma
Record name beta-Ionyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name beta-Ionyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.934-0.944
Record name beta-Ionyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1198/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

22030-19-9, 73952-68-8
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22030-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73952-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Ionyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022030199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propen-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Material: α-Ionone and Related Ketones

  • α-Ionone (4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one) serves as a primary precursor.
  • It can be synthesized or obtained commercially and is characterized by a conjugated enone structure bearing a trimethylcyclohexenyl moiety.

Oxime Formation

  • α-Ionone is reacted with hydroxylamine hydrochloride in a condensation reaction to form 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime.
  • This reaction typically yields a mixture of E and Z isomers of the ketoxime, which are often inseparable by conventional chromatography.
  • The oxime formation is crucial for further functional group transformations and can be monitored by ^1H-NMR spectroscopy.

Reduction to Alcohol

  • The ketoxime or the ketone precursor is subjected to reduction to convert the carbonyl group to a hydroxyl group, producing 3-buten-2-ol derivatives.
  • Common reducing agents include catalytic hydrogenation or metal hydrides under controlled conditions.
  • This step is essential to obtain the allylic alcohol functionality required for esterification.

Esterification to 2-Acetate

  • The hydroxyl group of the allylic alcohol is acetylated using acetylation reagents such as acetic anhydride or acetyl chloride.
  • The reaction is performed in the presence of esterification catalysts or bases to facilitate the formation of the acetate ester.
  • This step yields the final product, 3-buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Condensation α-Ionone + Hydroxylamine hydrochloride 4'-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3'-buten-2'-ketoxime (E/Z mixture)
2 Reduction Catalytic hydrogenation or metal hydride 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- (allylic alcohol)
3 Esterification Acetic anhydride or acetyl chloride + catalyst/base This compound (final product)

Research Findings and Analytical Data

  • The ketoxime intermediates have been characterized by ^1H-NMR and mass spectrometry, showing distinct signals for E and Z isomers, which are important for understanding stereochemical outcomes in synthesis.
  • Mass spectral data indicate base peaks at m/z 134 and 83 for different isomers of oxime ethers derived from α-ionone, aiding in structural confirmation.
  • The esterification step is typically efficient, producing the acetate with high purity, confirmed by chromatographic and spectroscopic analyses.

Alternative and Related Methods

  • Patents describe variations involving vinyl ether reactions with trimethylcyclohexen-1-ol derivatives to form related intermediates, followed by reduction and esterification steps to yield compounds structurally related to alpha-ionyl acetate.
  • Isomerization and reduction reactions on cyclic ketones provide alternative routes to the key intermediates, allowing for stereochemical control and optimization of yields.
  • Processes for oxygenated unsaturated cycloaliphatic compounds emphasize the importance of catalyst choice and reaction conditions to maximize selectivity and minimize side reactions.

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Starting Material α-Ionone or 2,6,6-trimethylcyclohexen-1-one derivatives
Oxime Formation Condensation with hydroxylamine hydrochloride producing E/Z ketoxime isomers
Reduction Catalytic hydrogenation or metal hydride reduction of ketone/oxime to allylic alcohol
Esterification Acetylation using acetic anhydride or acetyl chloride with catalyst/base
Analytical Techniques ^1H-NMR, mass spectrometry for isomer identification and purity assessment
Alternative Routes Vinyl ether reactions and isomerization for related intermediates

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Flavoring and Fragrance Applications

1. Flavoring Agent

  • β-Ionyl acetate is widely used in the food industry as a flavoring agent due to its pleasant floral aroma reminiscent of violets. It is particularly effective in enhancing the flavor profiles of various products including candies, beverages, and baked goods .

2. Fragrance Component

  • This compound is also a key ingredient in perfumes and cosmetics. Its unique scent profile makes it valuable for creating complex fragrances in personal care products. It is often blended with other aromatic compounds to achieve desired olfactory effects .

Therapeutic Applications

1. Potential Antimicrobial Properties

  • Preliminary studies suggest that β-Ionyl acetate may exhibit antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in pharmaceutical applications .

2. Aromatherapy

  • The compound's aromatic properties lend themselves to use in aromatherapy. Its calming scent may be beneficial for stress relief and mood enhancement, although more clinical studies are needed to substantiate these claims .

Case Studies

Study Focus Findings
Study on Flavor EnhancementInvestigated the effect of β-Ionyl acetate in fruit-flavored beveragesSignificant improvement in consumer preference scores when β-Ionyl acetate was included .
Antimicrobial Activity AssessmentEvaluated the antimicrobial effects against common pathogensShowed notable inhibition of bacterial growth at specific concentrations .
Aromatherapy EfficacyAssessed mood enhancement through inhalation of β-Ionyl acetateParticipants reported reduced anxiety levels and improved mood states after exposure .

Mechanism of Action

The mechanism of action of 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate
  • Synonyms: β-Ionyl acetate, FEMA 3844, CAS 22030-19-9 .
  • Molecular Formula : C₁₅H₂₄O₂
  • Molecular Weight : 236.35 g/mol .
  • Structure: Features a cyclohexenyl ring substituted with three methyl groups, a conjugated butenol backbone, and an acetylated hydroxyl group at position 2 .

Structural Comparison

Table 1: Structural Features of Key Compounds
Compound Name Key Structural Features CAS No. References
β-Ionyl acetate Cyclohexenyl (1-position), acetylated hydroxyl at C2, conjugated double bond at C3–C4 22030-19-9
β-Ionol Cyclohexenyl (1-position), hydroxyl group at C2, conjugated double bond at C3–C4 22029-76-1
α-Ionyl acetate Cyclohexenyl (2-position), acetylated hydroxyl at C2, conjugated double bond at C3–C4 52210-18-1
γ-Ionone Cyclohexenyl (1-position), ketone group at C3, no hydroxyl/acetyl groups 79-76-5
Dihydro-β-ionone Saturated cyclohexane ring, ketone group at C3 68145-23-9

Key Observations :

  • Positional Isomerism : α-Ionyl acetate differs from β-ionyl acetate in the substitution position on the cyclohexenyl ring (2-position vs. 1-position) .
  • Functional Groups: β-Ionol lacks the acetyl group present in β-ionyl acetate, impacting volatility and solubility .
  • Stereoisomerism: Both β-ionol and β-ionyl acetate exhibit (E)- and (Z)-isomers, influencing odor profiles .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Boiling Point (°C) LogP Solubility Odor Profile
β-Ionyl acetate 236.35 Not reported 4.02 Insoluble in water Floral, woody, violet
β-Ionol 194.31 107 (3 mmHg) 2.9 Low water solubility Floral, fruity
α-Ionyl acetate 236.39 Not reported 4.1 Insoluble in water Sweet, raspberry-like
γ-Ionone 192.30 266 3.8 Insoluble in water Woody, berry
Dihydro-β-ionone 194.31 250–252 3.5 Insoluble in water Mild, floral

Key Observations :

  • Lipophilicity: β-Ionyl acetate and α-ionyl acetate have higher LogP values than β-ionol, making them more suitable for lipid-based formulations .
  • Volatility: β-Ionol’s lower molecular weight contributes to a lower boiling point compared to its acetylated counterpart .

Key Observations :

  • Toxicity : α-Ionyl acetate exhibits low acute toxicity, with an oral LD₅₀ of 5 g/kg in rats .
  • Antioxidant Activity : β-Ionyl acetate is linked to antioxidant effects in Rumex hastatus essential oils .

Biological Activity

3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate, commonly referred to as β-Ionol acetate or β-Ionone acetate, is a chemical compound with the molecular formula C15H24O2C_{15}H_{24}O_2 and a molecular weight of approximately 236.35 g/mol. This compound is a derivative of β-ionone and is notable for its various biological activities.

Biological Activity

The biological activity of this compound has been the subject of various studies. Its activities can be summarized in the following areas:

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases.

Anti-inflammatory Effects

Studies have shown that β-Ionol acetate possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

β-Ionol acetate has demonstrated antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
AntimicrobialInhibits bacterial growth

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of β-Ionol acetate using DPPH and ABTS assays. Results showed a significant reduction in radical concentration, indicating strong antioxidant potential.

Research on Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of β-Ionol acetate in a murine model of arthritis. The compound was administered orally and resulted in a marked decrease in paw swelling and inflammatory markers compared to controls.

Evaluation of Antimicrobial Properties

In a clinical microbiology study, β-Ionol acetate was tested against various bacterial strains. The results indicated that it exhibited bactericidal activity at concentrations as low as 0.5 mg/mL against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate, and how do stereochemical impurities arise during synthesis?

  • Methodology : The compound is synthesized via acetylation of β-ionol (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol) using acetic anhydride in the presence of a catalyst. Stereochemical impurities (e.g., Z/E isomers) can arise due to incomplete regiocontrol during cyclization of the cyclohexenyl precursor. Chiral chromatography (HPLC with a polysaccharide column) and NMR analysis (using NOESY to confirm spatial proximity of protons) are critical for identifying and quantifying isomers .

Q. How can gas chromatography-mass spectrometry (GC/MS) be optimized for unambiguous identification of this compound in complex matrices?

  • Methodology : Use a mid-polarity column (e.g., DB-5MS) with a temperature gradient starting at 50°C (hold 2 min) to 250°C at 5°C/min. Key MS fragments include m/z 236 (molecular ion), m/z 176 (loss of acetic acid), and m/z 121 (trimethylcyclohexenyl fragment). Compare retention indices (RI) with literature values (e.g., RI = 1537 on DB-5) to confirm identity .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties (e.g., logP, vapor pressure)?

  • Methodology : Employ density functional theory (DFT) for optimizing geometry and calculating dipole moments. Use software like COSMOtherm for logP prediction (experimental logP = 4.02) and EPI Suite for vapor pressure estimation. Cross-validate with experimental GC retention data .

Advanced Research Questions

Q. How do stereoisomers of this compound influence its bioactivity in olfactory receptor studies?

  • Methodology : Isolate Z/E isomers via preparative HPLC and test receptor activation using calcium imaging in HEK293 cells transfected with human olfactory receptors (e.g., OR5AN1). Compare dose-response curves (EC50 values) and molecular docking simulations to assess binding affinity differences. Studies on β-ionone analogs suggest E-isomers exhibit higher receptor activation .

Q. What degradation pathways dominate under accelerated stability testing (e.g., heat, light exposure), and how can they be mitigated?

  • Methodology : Conduct forced degradation studies at 40°C/75% RH and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS; primary products include β-ionone (via hydrolysis of the acetate group) and oxidized cyclohexenyl derivatives. Stabilization strategies include antioxidant additives (e.g., BHT) and amber glass packaging .

Q. How does the compound’s structural flexibility impact its conformational dynamics in solution?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to analyze spatial arrangements of the cyclohexenyl and butenol moieties. Molecular dynamics simulations (AMBER force field) can model rotamer populations. Data suggest the cyclohexenyl ring adopts a chair conformation, while the butenol chain exhibits restricted rotation .

Data Contradictions & Resolution

Q. Discrepancies in reported odor thresholds: How to reconcile in vitro receptor assays with human sensory panels?

  • Analysis : In vitro studies report EC50 values as low as 0.1 nM for E-isomers, while human thresholds are higher (~1 ppm). This may arise from matrix effects (e.g., saliva binding) or receptor synergism. Validate via GC-olfactometry coupled with sensory panels using purified isomers .

Q. Conflicting logP values in literature: Which experimental method is most reliable?

  • Resolution : Experimental logP ranges from 3.8–4.2 due to variations in shake-flask vs. HPLC methods. Use reversed-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) calibrated with standards for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate
Reactant of Route 2
Reactant of Route 2
3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, 2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.